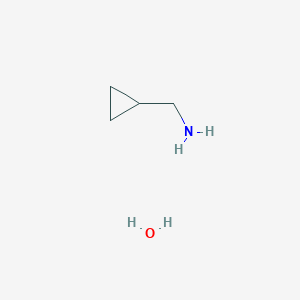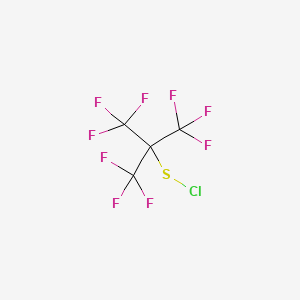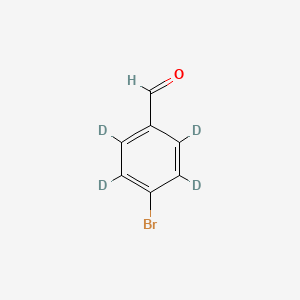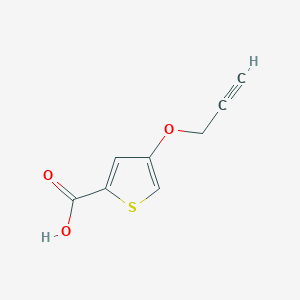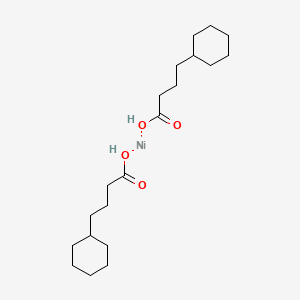
Nickel(II) cyclohexanebutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(II) cyclohexanebutyrate is an organometallic compound with the chemical formula [C6H11(CH2)3CO2]2Ni. It is a nickel salt of cyclohexanebutyrate and is known for its light green powder or chunk form. This compound is primarily used as a nickel standard salt in organic systems .
Méthodes De Préparation
Nickel(II) cyclohexanebutyrate can be synthesized through the reaction of nickel hydroxide with cyclohexanebutyric acid. The reaction typically involves mixing nickel hydroxide and cyclohexanebutyric acid in an appropriate solvent and allowing the reaction to proceed at a controlled temperature for several hours. The resulting product is then filtered and washed to obtain the pure compound .
Analyse Des Réactions Chimiques
Nickel(II) cyclohexanebutyrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents such as hydrogen gas.
Substitution: It can undergo substitution reactions where the cyclohexanebutyrate ligands are replaced by other ligands. Common reagents used in these reactions include hydrogen gas, oxidizing agents like potassium permanganate, and various ligands for substitution reactions. .
Applications De Recherche Scientifique
Nickel(II) cyclohexanebutyrate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions, including hydrogenation, oxidation, and coupling reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the production of various nickel-containing materials and as a standard in analytical chemistry
Mécanisme D'action
The mechanism of action of Nickel(II) cyclohexanebutyrate involves its interaction with molecular targets and pathways. In biological systems, it can induce apoptosis in cancer cells by activating both intrinsic and extrinsic apoptotic pathways. This involves the activation of caspases and the release of cytochrome c from mitochondria, leading to cell death .
Comparaison Avec Des Composés Similaires
Nickel(II) cyclohexanebutyrate can be compared with other nickel salts such as Nickel(II) acetate, Nickel(II) chloride, and Nickel(II) nitrate. While these compounds share similar nickel coordination, this compound is unique due to its specific cyclohexanebutyrate ligands, which can influence its reactivity and applications .
Similar Compounds
- Nickel(II) acetate
- Nickel(II) chloride
- Nickel(II) nitrate
This compound stands out due to its unique ligand structure, making it valuable in specific catalytic and research applications.
Propriétés
Formule moléculaire |
C20H36NiO4 |
|---|---|
Poids moléculaire |
399.2 g/mol |
Nom IUPAC |
4-cyclohexylbutanoic acid;nickel |
InChI |
InChI=1S/2C10H18O2.Ni/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12); |
Clé InChI |
YKADGYSFDKVRLM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CCCC(=O)O.C1CCC(CC1)CCCC(=O)O.[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




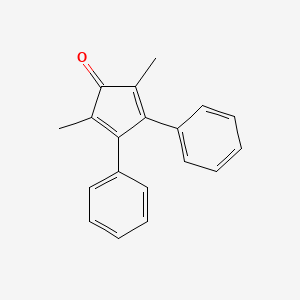


![[(15S,16S)-16-(hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol](/img/structure/B12062015.png)
